2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Overview
Description
2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that play a crucial role in various biological processes and are found in many natural products and pharmaceuticals . This compound is characterized by the presence of a chloro group at the 7th position, a methyl group at the 2nd position, and an ethanamine side chain at the 3rd position of the indole ring.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . The interaction often involves the formation of bonds between the compound and its target, altering the target’s function and leading to the observed effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to interact with various biomolecules and exert their effects at the molecular level .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-3-nitroaniline.
Nitration: The nitro group is introduced using a nitration reaction with sodium nitrite (NaNO2) and potassium iodide (KI).
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Chlorination: The chloro group is introduced at the 7th position using a chlorinating agent such as thionyl chloride (SOCl2).
Formation of Ethanamine Side Chain: The ethanamine side chain is introduced through a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine Hydrochloride: Similar structure with additional chloro group at the 5th position.
2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine Hydrochloride: Similar structure with chloro groups at the 4th and 6th positions.
Uniqueness
2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7;/h2-4,14H,5-6,13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAHXIUMKCEDHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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